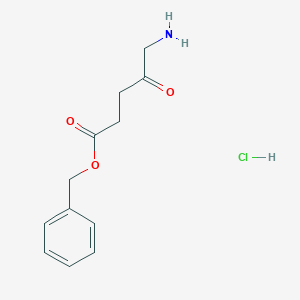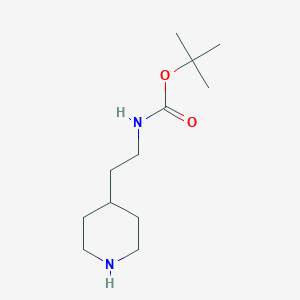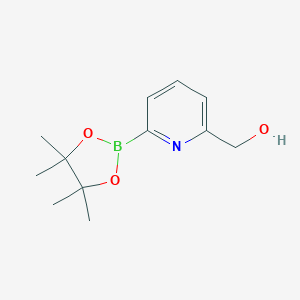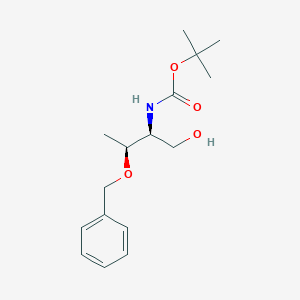
8-Fluoroquinolin-5-amine
概要
説明
8-Fluoroquinolin-5-amine, also known as 5-Amino-8-fluoroquinoline, is a chemical compound with the molecular formula C9H7FN2 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline backbone with a fluorine atom at the 8th position and an amine group at the 5th position . The molecular weight of this compound is 162.16 g/mol .Physical And Chemical Properties Analysis
This compound has a molecular weight of 162.16 g/mol . It has a density of 1.316 g/cm3 and a boiling point of 326.306°C at 760 mmHg . The compound has a topological polar surface area of 38.9 .科学的研究の応用
8-Fluoroquinolin-5-amine has a wide range of applications in the field of scientific research. It has been used in the synthesis of a variety of pharmaceuticals, including antibiotics, antiviral agents, and antifungal agents. This compound has also been used in the synthesis of various materials, such as polymers and nanoparticles. Additionally, this compound has been used in the synthesis of fluorescent dyes and other fluorescent compounds.
作用機序
Target of Action
The primary targets of 8-Fluoroquinolin-5-amine, like other fluoroquinolones, are bacterial enzymes such as DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
This compound interacts with its targets by inhibiting the activity of DNA gyrase and topoisomerase IV . This inhibition blocks bacterial DNA supercoiling, a crucial process in DNA replication . As a result, the bacteria are unable to reproduce and eventually die .
Biochemical Pathways
The inhibition of DNA gyrase and topoisomerase IV disrupts the normal functioning of bacterial DNA replication and transcription pathways . This disruption leads to the cessation of bacterial growth and proliferation .
Pharmacokinetics
Fluoroquinolones, in general, are known for their excellent tissue penetration and broad-spectrum activity . They are also known for their enhanced penetration ability through cell membranes .
Result of Action
The molecular effect of this compound is the inhibition of bacterial DNA replication, leading to the death of the bacteria . On a cellular level, this results in the cessation of bacterial growth and proliferation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of metals can lead to the formation of complexes with fluoroquinolones, which can have implications for their activity . .
実験室実験の利点と制限
8-Fluoroquinolin-5-amine has a number of advantages and limitations for lab experiments. One advantage is that this compound is relatively stable and has a long shelf life. Additionally, this compound is relatively easy to synthesize and is readily available from chemical suppliers. However, this compound can be toxic in high concentrations, and it can be difficult to control the concentration of this compound in a lab experiment.
将来の方向性
There are a number of potential future directions for 8-Fluoroquinolin-5-amine research. One potential direction is the development of new pharmaceuticals and materials based on this compound. Additionally, further research into the biochemical and physiological effects of this compound could lead to the development of new therapeutic agents. Additionally, further research into the mechanism of action of this compound could lead to the development of new drugs and treatments. Finally, further research into the synthesis of this compound could lead to the development of more efficient and cost-effective methods of synthesis.
合成法
8-Fluoroquinolin-5-amine can be synthesized through a variety of methods, including the condensation of 5-aminofluorobenzene with ethylacetoacetate, the reaction of 5-aminofluorobenzene with ethyl acetoacetate and dimethylaminopyridine, and the reaction of 5-aminofluorobenzene with ethyl acetoacetate and sodium ethoxide. All of these methods require the use of solvents and catalysts, and the reaction time and temperature can vary depending on the method used.
Safety and Hazards
8-Fluoroquinolin-5-amine is classified as a warning hazard. It can cause skin irritation and serious eye irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use personal protective equipment when handling this compound and to ensure adequate ventilation .
生化学分析
Biochemical Properties
It is known that fluoroquinolones, a family of compounds to which 8-Fluoroquinolin-5-amine belongs, have significant interactions with various biomolecules . Fluoroquinolones are known for their high level of antibacterial activity, which is attributed to their ability to inhibit bacterial DNA-gyrase .
Molecular Mechanism
Fluoroquinolones are known to exert their effects at the molecular level by inhibiting bacterial DNA-gyrase . This inhibition disrupts the supercoiling process of bacterial DNA, thereby inhibiting bacterial replication .
特性
IUPAC Name |
8-fluoroquinolin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2/c10-7-3-4-8(11)6-2-1-5-12-9(6)7/h1-5H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VALHPDKWQSAKAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00588156 | |
| Record name | 8-Fluoroquinolin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00588156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175229-87-5 | |
| Record name | 8-Fluoroquinolin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00588156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Amino-8-fluoroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















